molecular formula C10H5Cl2N3 B1471203 4,7-Dichloroimidazo[1,5-a]quinoxaline CAS No. 847900-55-4

4,7-Dichloroimidazo[1,5-a]quinoxaline

Cat. No. B1471203
M. Wt: 238.07 g/mol
InChI Key: RNXRNWDVRHNIOQ-UHFFFAOYSA-N
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Description

4,7-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic organic compound . It has a CAS Number of 847900-55-4 and a molecular weight of 238.08 .


Synthesis Analysis

The synthesis of 4,7-Dichloroimidazo[1,5-a]quinoxaline has been a subject of extensive research . Various methods have been developed, including intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole , and condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide .


Molecular Structure Analysis

The IUPAC name for 4,7-Dichloroimidazo[1,5-a]quinoxaline is the same as its common name . Its InChI Code is 1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H .


Chemical Reactions Analysis

Quinoxaline, the core structure of 4,7-Dichloroimidazo[1,5-a]quinoxaline, has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . The reactivity of quinoxaline has been extensively studied, with recent advances in the synthesis and reactivity of quinoxaline being documented .


Physical And Chemical Properties Analysis

4,7-Dichloroimidazo[1,5-a]quinoxaline is a powder that is stored at room temperature . It has a molecular weight of 238.08 .

Scientific Research Applications

Quinoxalines

have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Quinoxalines have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . They are used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

The sulfonamide moiety, which can be incorporated into the quinoxaline framework, is also of considerable interest in medicinal chemistry. It exhibits a wide range of pharmacological activities . Therefore, the therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,7-dichloroimidazo[1,5-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXRNWDVRHNIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C3=CN=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286118
Record name 4,7-Dichloroimidazo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloroimidazo[1,5-a]quinoxaline

CAS RN

847900-55-4
Record name 4,7-Dichloroimidazo[1,5-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847900-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloroimidazo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GSM Sundaram, B Singh, C Venkatesh… - The Journal of …, 2007 - ACS Publications
An efficient route for regio- and chemoselective synthesis of substituted 3-(carboethoxy)imidazo[1,5-a]quinoxalines and novel diimidazo[1,5-a:5‘,1‘-c]quinoxalines via base-induced …
Number of citations: 54 pubs.acs.org
ST Hazeldine, L Polin, J Kushner, K White… - Bioorganic & medicinal …, 2005 - Elsevier
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (X469) and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic Acid (SH80) are among the most highly and broadly active …
Number of citations: 89 www.sciencedirect.com

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